

# Application Notes: Alexa Fluor 680 NHS Ester for Flow Cytometry

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## Compound of Interest

Compound Name: *Alexa Fluor 680 NHS ester*

Cat. No.: *B15552825*

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## Introduction

Alexa Fluor 680 is a bright, near-infrared fluorescent dye with an excitation maximum at 679 nm and an emission maximum at 702 nm, making it well-suited for the 633 nm laser line on most flow cytometers.<sup>[1][2]</sup> Its succinimidyl ester (NHS ester) form is a popular tool for labeling primary amines ( $R-NH_2$ ) on proteins, such as antibodies, and amine-modified oligonucleotides.<sup>[3][4]</sup> This covalent conjugation results in a stable, bright, and photostable fluorescent probe ideal for generating a strong signal in flow cytometry applications.<sup>[4]</sup> Alexa Fluor 680 is water-soluble and its fluorescence is pH-insensitive over a wide range, ensuring reliable performance in typical biological buffers.<sup>[4]</sup>

These application notes provide a detailed protocol for conjugating **Alexa Fluor 680 NHS ester** to antibodies and subsequently using the labeled antibody for cell surface staining in flow cytometry.

## Data Presentation

Parameter	Recommended Value/Range	Notes
<b>Antibody Preparation</b>		
Antibody Concentration	≥ 2 mg/mL	Optimal for efficient labeling. <a href="#">[4]</a> Lower concentrations may require adjustments to the dye-to-protein ratio. <a href="#">[5]</a>
<b>Antibody Purity</b>		
	>90%	Free of amine-containing stabilizers like Tris, glycine, or high concentrations of sodium azide. <a href="#">[6]</a> <a href="#">[7]</a>
Dialysis/Buffer Exchange Buffer	0.1 M sodium bicarbonate, pH 8.3 or PBS	To remove interfering substances and adjust the pH for optimal reaction. <a href="#">[4]</a> <a href="#">[6]</a>
<b>Dye Preparation</b>		
Solvent	Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)	Prepare fresh immediately before use as the NHS ester is moisture-sensitive. <a href="#">[4]</a> <a href="#">[8]</a>
Stock Concentration	10 mg/mL or 10 mM	For accurate addition to the reaction.
<b>Conjugation Reaction</b>		
Molar Ratio (Dye:Protein)	10:1 (for IgG)	This is a starting point; optimization may be needed. For IgM, a higher ratio (50:1 to 100:1) is recommended. <a href="#">[3]</a> <a href="#">[6]</a>
Reaction Buffer	0.1–0.2 M sodium bicarbonate, pH 8.3	The optimal pH for the reaction of NHS esters with primary amines. <a href="#">[4]</a>
Incubation Time	1 hour	At room temperature, protected from light. <a href="#">[4]</a>
<b>Cell Staining</b>		

Cell Density	1 x 10 <sup>6</sup> cells per tube	In 100 µL of staining buffer. <a href="#">[9]</a>
Labeled Antibody Concentration	0.5 - 1.0 µg per 10 <sup>6</sup> cells	This is a starting point and should be titrated for optimal signal-to-noise ratio. <a href="#">[9]</a>
Incubation Time	30 minutes	On ice or at 4°C, protected from light. <a href="#">[9]</a>
Wash Buffer	PBS with 0.5% BSA and sodium azide (Flow Cytometry Staining Buffer)	For washing away unbound antibody.

## Experimental Protocols

### Part 1: Antibody Conjugation with Alexa Fluor 680 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody. Reactions can be scaled up or down proportionally.

#### Materials:

- Purified antibody (at  $\geq$  2 mg/mL in an amine-free buffer)
- **Alexa Fluor 680 NHS ester**
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

#### Procedure:

- Antibody Preparation:

- If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), dialyze it against PBS overnight at 4°C.
- Adjust the antibody concentration to at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[4]
- Dye Preparation (prepare immediately before use):
  - Add anhydrous DMSO to the vial of **Alexa Fluor 680 NHS ester** to create a 10 mg/mL stock solution.[3]
  - Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
  - Slowly add the calculated amount of **Alexa Fluor 680 NHS ester** solution to the antibody solution while gently vortexing. For a 10:1 molar ratio with a 1 mg IgG sample (MW ~150,000 g/mol ), this would be approximately 6.4 µL of a 10 mg/mL dye solution.[3]
  - Incubate the reaction for 1 hour at room temperature in the dark, with occasional gentle mixing.[4]
- Purification of the Conjugate:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
  - Load the reaction mixture onto the column.
  - Elute the labeled antibody with PBS (pH 7.2-7.4).[3]
  - The first colored fraction to elute will be the conjugated antibody. The smaller, unconjugated dye molecules will elute later.
  - Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 679 nm ( $A_{679}$ ).
- Calculate the protein concentration and the DOL using the following formulas:
  - Protein Concentration (M) =  $[A_{280} - (A_{679} \times 0.05)] / (\text{Extinction coefficient of antibody at } 280 \text{ nm})$
  - Dye Concentration (M) =  $A_{679} / 183,000 \text{ cm}^{-1}\text{M}^{-1}$
  - DOL = Dye Concentration / Protein Concentration
- An optimal DOL for many antibodies is between 4 and 7.
- Storage:
  - Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing in aliquots at -20°C.

## Part 2: Cell Surface Staining for Flow Cytometry

### Materials:

- Cell suspension (single-cell suspension is critical)
- Alexa Fluor 680-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-3% BSA and 0.09% sodium azide)
- Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)
- Viability dye (optional, to exclude dead cells from analysis)
- FACS tubes

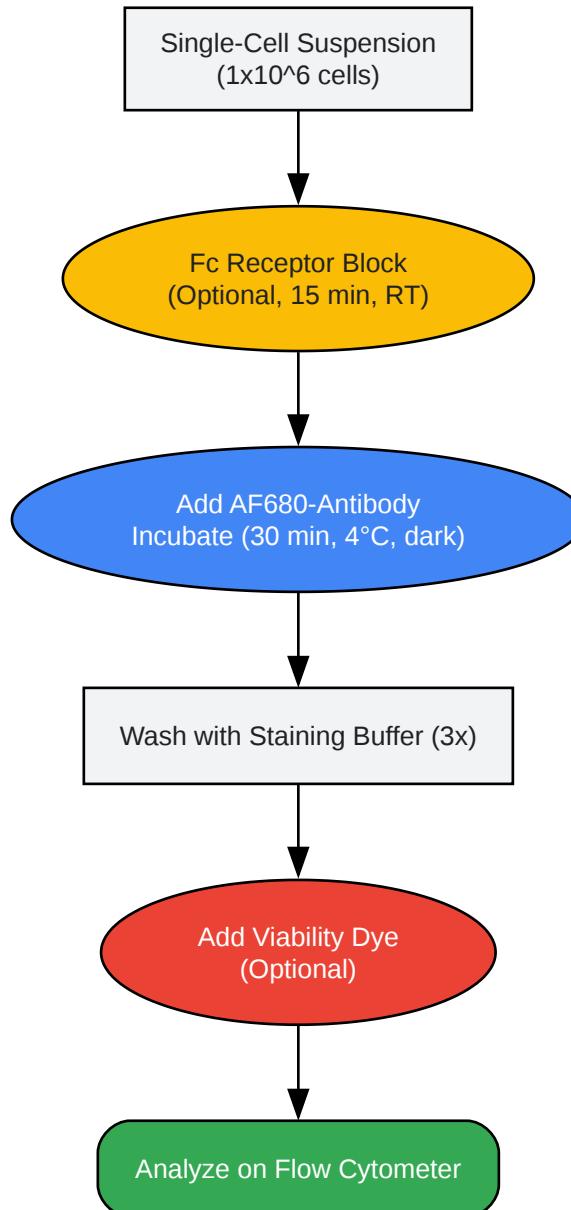
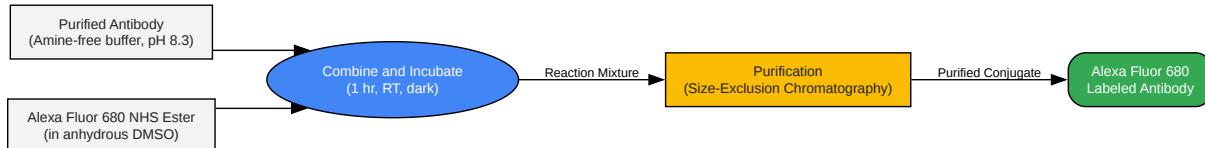
### Procedure:

- Cell Preparation:

- Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle detachment method to preserve cell surface antigens.[9]
- Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in staining buffer and determine the cell concentration. Adjust the concentration to  $1 \times 10^7$  cells/mL.

- Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into each FACS tube.[9]
  - (Optional) If your cells express Fc receptors (e.g., immune cells), add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.
  - Add the predetermined optimal amount of Alexa Fluor 680-conjugated antibody to each tube.
  - Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[9]
- Washing:
  - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
  - Repeat the wash step two more times to ensure removal of all unbound antibody.
- Final Resuspension and Analysis:
  - Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
  - (Optional) Add a viability dye according to the manufacturer's protocol.
  - Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.

# Mandatory Visualization



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